molecular formula C5H3BrN2S B13967628 5-(Bromomethyl)-2-thiazolecarbonitrile

5-(Bromomethyl)-2-thiazolecarbonitrile

Cat. No.: B13967628
M. Wt: 203.06 g/mol
InChI Key: VDJXXDSEWVYCNP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-thiazolecarbonitrile is a versatile bifunctional reagent designed for advanced heterocyclic chemistry and drug discovery research. This compound features a bromomethyl group and a nitrile group on a thiazole core, a structure celebrated as a privileged scaffold in medicinal chemistry . The bromomethyl group serves as a robust alkylating site, enabling facile functionalization through nucleophilic substitution reactions, similar to other bromomethyl-thiazole derivatives used in synthetic chemistry . Concurrently, the electron-withdrawing nitrile group can participate in various transformations, including cyclization reactions to form more complex heterocyclic systems, or can be hydrolyzed to a carboxylic acid. Thiazole rings are a cornerstone in the development of pharmaceuticals and agrochemicals due to their beneficial properties, such as enhanced hydrophilicity and hydrogen-bonding potential, which can improve pharmacokinetics and target binding . As a key synthetic intermediate, this compound is instrumental in scaffold hopping strategies and the construction of novel [5-5]-fused bicyclic heteroarenes, a class of structures that has garnered significant attention for its presence in clinical candidates and commercial products . Researchers can leverage this building block to develop new molecular entities for probing biological pathways or screening for therapeutic activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3BrN2S

Molecular Weight

203.06 g/mol

IUPAC Name

5-(bromomethyl)-1,3-thiazole-2-carbonitrile

InChI

InChI=1S/C5H3BrN2S/c6-1-4-3-8-5(2-7)9-4/h3H,1H2

InChI Key

VDJXXDSEWVYCNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C#N)CBr

Origin of Product

United States

Synthetic Methodologies for 5 Bromomethyl 2 Thiazolecarbonitrile

Precursor Selection and Rational Design for Thiazole (B1198619) Ring Formation

The foundational step in synthesizing the target molecule is the construction of the thiazole ring itself. The rational design of this process involves retrosynthetic analysis to identify readily available and reactive starting materials.

The most prevalent and historically significant method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1881. bepls.comwikipedia.orgnih.govnih.gov This method provides a clear and logical disconnection strategy for the thiazole nucleus. When applied to a generic thiazole, the retrosynthetic analysis breaks the ring into two key synthons: an α-halocarbonyl compound and a thioamide. youtube.com

For the 5-(Bromomethyl)-2-thiazolecarbonitrile core, the key disconnections are made at the S(1)-C(2) and N(3)-C(4) bonds. This approach identifies two primary building blocks:

A three-carbon α-halocarbonyl component that will form the C(4)-C(5)-sidechain portion of the ring.

A thioamide-containing species that provides the S-C(2)-N backbone. youtube.com

The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen of the α-halocarbonyl. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step to yield the aromatic thiazole ring. youtube.com

Thiocarbonyl compounds, particularly thioamides, are central to the Hantzsch synthesis and related methods for forming the thiazole heterocycle. acs.org The thioamide acts as the nucleophile that initiates the ring-forming cascade. In the context of synthesizing a 2-cyanothiazole (B74202) precursor, a common strategy involves using a thioamide that can be later converted to the nitrile, or a thioamide equivalent that already contains the cyano functionality or a precursor to it.

For instance, reacting an appropriate α-haloketone with thiourea (B124793) initially yields a 2-aminothiazole (B372263) derivative. nih.govrsc.org The amino group at the C2 position can then be chemically transformed into the desired carbonitrile group through a Sandmeyer-type reaction, which involves diazotization followed by displacement with a cyanide salt. This multi-step process highlights the versatility of thiocarbonyl compounds in providing the essential S-C-N fragment for the thiazole core.

Direct Bromination Strategies at the 5-Position

Once a suitable thiazole precursor, such as 5-methyl-2-thiazolecarbonitrile, is synthesized, the next critical step is the introduction of the bromine atom onto the methyl group at the C5 position.

The term "direct bromination" in this context refers to the highly regioselective bromination of the side chain at the 5-position, rather than electrophilic substitution on the thiazole ring itself. The methyl group attached to the C5 position of the thiazole ring is analogous to a benzylic or allylic position, making it susceptible to free-radical halogenation while leaving the aromatic ring intact. This selectivity is crucial for the successful synthesis of the target compound. The precursor for this reaction is typically 5-methyl-2-thiazolecarbonitrile.

The most effective and widely used method for converting the 5-methyl group to a 5-(bromomethyl) group is a radical-mediated bromination, often under Wohl-Ziegler reaction conditions. organic-chemistry.org This reaction employs N-Bromosuccinimide (NBS) as the bromine source. NBS is favored over molecular bromine (Br₂) because it can maintain a low, constant concentration of bromine radicals, which promotes the desired side-chain substitution and minimizes competitive electrophilic addition to the aromatic ring. researchgate.net

The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with UV light. wisdomlib.orgmdpi.comresearchgate.net The process occurs via a radical chain mechanism. In a typical procedure, 5-methyl-2-thiazolecarbonitrile is refluxed with NBS and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The reaction progress is monitored until the starting material is consumed, yielding this compound.

Table 1: Conditions for Radical-Mediated Bromination

Precursor Brominating Agent Initiator Solvent Outcome
5-Methyl-2-thiazolecarbonitrile N-Bromosuccinimide (NBS) AIBN Carbon Tetrachloride This compound
5-Methyl-2-acetylfuran N-Bromosuccinimide (NBS) AIBN Carbon Tetrachloride 5-(Bromomethyl)-2-acetylfuran mdpi.com
2-Methylthiophene N-Bromosuccinimide (NBS) Heat/Reflux Carbon Tetrachloride 2-Bromo-5-(bromomethyl)thiophene nih.gov

Synthesis from Pre-functionalized Thiazole Derivatives as Intermediates

An alternative synthetic route avoids the direct radical bromination of a methyl group by starting with a thiazole derivative that is already functionalized at the C5 position. This functional group can then be converted into the bromomethyl group in a subsequent step.

One common pre-functionalized intermediate is 5-(hydroxymethyl)-2-thiazolecarbonitrile. The primary alcohol group can be readily converted to the corresponding bromide. Standard laboratory methods for this transformation include treatment with phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or via an Appel reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

This strategy relies on the accessibility of the 5-(hydroxymethyl) precursor, which might be synthesized by the reduction of 5-formyl-2-thiazolecarbonitrile or a 2-thiazolecarbonitrile-5-carboxylic acid ester (e.g., using sodium borohydride (B1222165) or lithium aluminum hydride). While potentially involving more steps, this approach can be advantageous if the starting materials are more readily available or if the radical bromination step proves to be low-yielding or produces inseparable impurities. The synthesis of related 5-(hydroxymethyl) compounds from biomass-derived materials is an area of active research, potentially offering sustainable routes to such intermediates. rsc.org

Conversion of 5-(Hydroxymethyl)-2-thiazolecarbonitrile

A prevalent and direct method for the synthesis of this compound involves the chemical modification of 5-(hydroxymethyl)-2-thiazolecarbonitrile. This precursor, possessing a hydroxyl group, is amenable to substitution reactions to introduce the bromine atom. The efficiency of this conversion is highly dependent on the choice of halogenating agent and the specific reaction conditions employed.

Halogenation Reagents and Reaction Optimizations

Several reagents are effective for the conversion of primary alcohols, such as the hydroxymethyl group on the thiazole ring, to the corresponding brominated compounds. Two of the most common and effective methods are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Phosphorus Tribromide (PBr₃): This reagent is a classic choice for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sɴ2 mechanism, which involves the formation of a phosphorous ester intermediate, followed by displacement by a bromide ion. This mechanism results in an inversion of stereochemistry if the carbon atom is chiral. For a primary alcohol like 5-(hydroxymethyl)-2-thiazolecarbonitrile, the reaction is generally efficient. Optimization of this reaction often involves careful temperature control, as the reaction can be exothermic. reddit.com The choice of solvent is also crucial, with common options including diethyl ether or dichloromethane (B109758).

The Appel Reaction: This reaction provides a mild method for the conversion of alcohols to alkyl halides, using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄). wikipedia.orgalfa-chemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sɴ2 reaction. organic-chemistry.orgnrochemistry.com The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org The Appel reaction is known for its high yields and compatibility with a wide range of functional groups, making it a suitable choice for complex molecules. alfa-chemistry.com

A key advantage of the Appel reaction is that it occurs under nearly neutral conditions, which is beneficial for substrates that are sensitive to acid or base. alfa-chemistry.com Optimization of the Appel reaction can involve the choice of solvent. For instance, studies on similar reactions have shown that the solvent can influence the product distribution when mixed halogenating agents are used. sciforum.net Dichloromethane and acetonitrile (B52724) are commonly employed solvents for this transformation. sciforum.net

The following table summarizes the key aspects of these two common halogenation methods.

Reagent SystemMechanismKey AdvantagesCommon SolventsOptimization Considerations
PBr₃Sɴ2Readily available, effective for primary alcoholsDiethyl ether, DichloromethaneTemperature control due to exothermicity
PPh₃ / CBr₄ (Appel Reaction)Sɴ2Mild, neutral conditions, high yields, broad functional group toleranceDichloromethane, AcetonitrileChoice of solvent can influence reaction outcome and product purity

Strategies Involving Organometallic Thiazole Intermediates

While the conversion of a hydroxymethyl group is a direct approach, the synthesis of this compound can also be envisioned through strategies involving organometallic thiazole intermediates. These methods would typically involve the formation of a carbon-carbon bond at the 5-position of a pre-functionalized thiazole ring. For instance, a thiazole bearing a suitable leaving group at the 5-position could undergo a cross-coupling reaction with an organometallic reagent containing a bromomethyl group. However, based on available literature, this appears to be a less common route for the synthesis of this specific compound compared to the direct halogenation of 5-(hydroxymethyl)-2-thiazolecarbonitrile. The development of such organometallic strategies would depend on the availability of stable and reactive organometallic thiazole precursors and suitable coupling partners.

Multi-component Reactions for Thiazole Synthesis Incorporating Bromine and Nitrile Functionalities

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules in a single step, avoiding the isolation of intermediates. While a specific MCR that directly yields this compound is not prominently reported, the principles of MCRs can be applied to construct the thiazole ring with the desired substituents. For example, a one-pot reaction could theoretically combine a thioamide, a compound containing the nitrile function, and a three-carbon component already bearing the bromomethyl group.

Research in the field has demonstrated the utility of MCRs for the synthesis of various substituted thiazoles. For instance, one-pot procedures have been developed for the synthesis of 5-bromo-2-aminothiazoles, which successfully incorporate a bromine atom at the 5-position of the thiazole ring. researchgate.net Other MCRs have been designed to produce 2-acyloxymethyl thiazoles. researchgate.net These examples highlight the potential of MCRs in rapidly generating diverse thiazole derivatives. The design of a successful MCR for this compound would require careful selection of starting materials that can react in a concerted manner to form the desired product with high regioselectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that are often fine-tuned include the choice of solvent, catalyst, and ligand.

Solvent Effects on Reaction Outcome

The solvent can play a critical role in the outcome of a chemical reaction by influencing the solubility of reactants, the stability of intermediates, and the reaction rate. In the context of bromination reactions, the solvent can significantly affect the selectivity. For example, in the bromination of phenols, the ortho-to-para product ratio is heavily influenced by the solvent. rsc.org

In the case of the Appel reaction, the choice of solvent can be particularly impactful. A study using bromotrichloromethane (B165885) (BrCCl₃) and triphenylphosphine found that the reaction of alcohols in dichloromethane (CH₂Cl₂) yielded a mixture of alkyl bromides and chlorides, whereas conducting the reaction in acetonitrile (CH₃CN) led predominantly to the formation of alkyl bromides. sciforum.net This demonstrates that a judicious selection of the solvent can be a powerful tool to enhance the selectivity for the desired brominated product.

Catalyst Screening and Ligand Design for Bromination and Ring Formation

While the direct conversion of the hydroxymethyl group to a bromomethyl group using reagents like PBr₃ or the Appel reagents does not typically require a catalyst, catalytic methods are emerging for C-H functionalization and ring formation reactions. For instance, ruthenium-catalyzed meta-selective C-H bromination has been reported, showcasing the potential of transition metal catalysis in regioselective bromination. nih.gov

In the context of constructing the thiazole ring itself, palladium-catalyzed cross-coupling reactions are often employed to functionalize pre-existing brominated thiazoles. acs.org The efficiency of these catalytic systems is highly dependent on the choice of the palladium precursor and the ancillary ligands. The design of ligands that can stabilize the metal center and facilitate the desired bond-forming steps is a key area of research in organic synthesis. While direct catalytic methods for the synthesis of this compound are not widely documented, the principles of catalyst and ligand design from related transformations could be applied to develop novel and more efficient synthetic routes.

Temperature and Pressure Control in Process Optimization Research

The synthesis of this compound often involves multi-step reactions where precise control of temperature and pressure is critical for maximizing yield and minimizing the formation of impurities. Research into the process optimization of thiazole synthesis, which can be extrapolated to this specific compound, highlights the importance of these parameters. For instance, in related Hantzsch thiazole syntheses, temperature control is crucial for managing exothermic events and ensuring regioselectivity.

Pressure control is typically less critical for the liquid-phase reactions commonly used in the synthesis of such heterocyclic compounds, unless volatile reagents or gaseous byproducts are involved. In a laboratory setting, these reactions are often conducted at atmospheric pressure. However, in a large-scale manufacturing environment, pressure control can become a factor in managing reaction containment and the safe handling of any off-gassing.

Table 1: Hypothetical Temperature and Pressure Parameters for Key Reaction Steps in the Synthesis of this compound

Reaction StepTemperature Range (°C)Pressure Range (atm)Rationale
Thiazole Ring Formation25 - 801To control the rate of cyclization and prevent byproduct formation.
Bromination of Methyl Group50 - 701To initiate the radical reaction without causing decomposition.
Crystallization/Purification0 - 251To maximize the recovery of the pure product.

Note: This table is illustrative and based on general principles of organic synthesis. Actual parameters would be determined through rigorous process development studies.

Green Chemistry Principles Applied to the Synthesis of this compound

Development of Environmentally Benign Synthetic Pathways

Traditional synthetic routes to thiazole derivatives often employ hazardous reagents and generate significant waste. Research in green chemistry focuses on developing alternative pathways that are inherently safer and more sustainable. For the synthesis of thiazoles, one-pot multi-component reactions are being explored to reduce the number of synthetic steps, minimize waste, and improve energy efficiency. The use of catalysts, particularly reusable solid catalysts, is a key strategy in developing greener synthetic methods.

Utilization of Sustainable Reagents and Solvents

The choice of reagents and solvents is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research is ongoing to replace these with greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). In the context of thiazole synthesis, deep eutectic solvents (DESs) have been investigated as environmentally friendly reaction media.

The use of less hazardous reagents is also a priority. For bromination steps, alternatives to elemental bromine, such as N-bromosuccinimide (NBS), are often preferred due to their easier handling and reduced environmental risk.

Table 2: Comparison of Traditional and Greener Solvents for Thiazole Synthesis

SolventPropertiesGreen Chemistry Considerations
DichloromethaneVolatile, suspected carcinogenPoor
TolueneVolatile, flammable, toxicPoor
WaterNon-toxic, non-flammableExcellent
EthanolBio-renewable, low toxicityGood
2-Methyltetrahydrofuran (2-MeTHF)Bio-derived, higher boiling pointGood
Deep Eutectic Solvents (DESs)Low volatility, often biodegradableExcellent

Atom Economy and Process Mass Intensity (PMI) Analysis in Research Scale-up

Atom economy and Process Mass Intensity (PMI) are key metrics used to evaluate the efficiency and environmental footprint of a chemical process.

Atom Economy is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The goal is to design synthetic routes where the majority of the atoms from the reactants are incorporated into the final product, minimizing waste. Addition and rearrangement reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economies.

Process Mass Intensity (PMI) is a more practical metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. The PMI is calculated as the total mass input (kg) divided by the mass of the product (kg). A lower PMI indicates a more efficient and greener process. The pharmaceutical industry has been actively working to reduce the PMI of its manufacturing processes, as high PMIs are indicative of significant waste generation and high costs.

Table 3: Illustrative Atom Economy and PMI for a Hypothetical Synthesis Step

MetricDefinitionIdeal ValueSignificance for this compound Synthesis
Atom Economy (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%100%Guides the selection of synthetic routes that are inherently more efficient at the molecular level.
Process Mass Intensity (PMI) Total Mass Input (kg) / Mass of Product (kg)1Provides a holistic view of the process efficiency, highlighting areas for waste reduction, particularly in solvent usage.

Chemical Reactivity and Derivatization Strategies of 5 Bromomethyl 2 Thiazolecarbonitrile

Reactions at the Bromomethyl Moiety

The primary mode of reaction for the bromomethyl group is expected to be nucleophilic substitution, where a nucleophile replaces the bromide ion.

Nucleophilic Substitution Reactions

Exploration of Carbon-Nucleophile Additions (e.g., Grignard Reagents, Enolates)Carbon-based nucleophiles are also expected to react at the bromomethyl position. Enolates, derived from β-dicarbonyl compounds or other ketones and esters, could be used to form a new carbon-carbon bond, leading to chain extension. While Grignard reagents are strong nucleophiles, their high basicity might lead to side reactions; however, under carefully controlled conditions, they could potentially couple with the bromomethyl group. Other organometallic reagents like organocuprates might provide a cleaner reaction for C-C bond formation.

Disclaimer: The information presented above is based on established principles of chemical reactivity for similar functional groups and molecular scaffolds. Extensive searches of scientific databases did not yield specific experimental results or detailed research findings for the compound "5-(Bromomethyl)-2-thiazolecarbonitrile." Therefore, the reaction pathways described are theoretical and await experimental validation. No data tables of research findings could be generated due to the absence of published data.

Elimination Reactions for Olefin Formation

The bromomethyl group of this compound can undergo elimination reactions to form the corresponding olefin, 5-vinyl-2-thiazolecarbonitrile. This transformation, typically a dehydrohalogenation, involves the removal of a proton from the methyl group and the expulsion of the bromide ion. The reaction is generally promoted by the application of a non-nucleophilic strong base to favor elimination over the competing nucleophilic substitution (SN2) pathway.

The mechanism can proceed through either an E1 or E2 pathway, although with a primary alkyl halide like this, the E2 mechanism is generally favored, especially with a strong, sterically hindered base. The use of bases such as 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent is a common strategy for effecting such transformations. The stability of the resulting conjugated π-system of the vinylthiazole product provides a thermodynamic driving force for the reaction.

Table 1: Representative Bases for Elimination Reactions

Base Chemical Name pKa of Conjugate Acid Typical Solvent
DBU 1,8-Diazabicycl[5.4.0]undec-7-ene ~13.5 Acetonitrile (B52724), THF
t-BuOK Potassium tert-butoxide ~19 THF, DMSO

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This radical is stabilized by resonance with the adjacent thiazole (B1198619) ring, making this compound a suitable substrate for various radical reactions.

One potential application is in atom transfer radical polymerization (ATRP), where the compound could serve as an initiator. In the presence of a transition metal catalyst, typically a copper(I) complex, the bromine atom can be reversibly transferred, generating the thiazolyl-methyl radical to initiate the polymerization of vinyl monomers.

Furthermore, the bromomethyl group can participate in radical coupling reactions. For instance, under conditions that promote radical formation, such as with AIBN (azobisisobutyronitrile) as an initiator, it could undergo coupling with other radical species or participate in radical addition reactions across double bonds.

Cross-Coupling Reactions Utilizing the Bromine as a Leaving Group

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The bromomethyl group in this compound acts as a C(sp³)-electrophile, analogous to a benzylic halide, making it a viable partner in several types of coupling reactions.

While the Suzuki-Miyaura reaction traditionally couples C(sp²)-halides with organoboron compounds, its scope has been extended to include C(sp³)-electrophiles like benzylic halides. The coupling of this compound with various aryl or vinyl boronic acids would yield 5-arylmethyl- or 5-allyl-2-thiazolecarbonitrile derivatives, respectively. These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand to facilitate the oxidative addition of the C(sp³)-Br bond, and a base. The choice of ligand is critical to promote the desired reaction and suppress side reactions.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

Component Example Role
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ Source of active Pd(0) catalyst
Ligand SPhos, XPhos, P(t-Bu)₃ Stabilizes catalyst, facilitates oxidative addition
Base K₃PO₄, Cs₂CO₃ Activates the organoboron species
Solvent Toluene, Dioxane, THF Reaction medium

The classic Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org The direct Sonogashira coupling of C(sp³)-halides like this compound is not a standard transformation and is often challenging. A significant competing pathway is the direct SN2 substitution of the bromide by the acetylide anion, which is formed in the presence of the base required for the catalytic cycle. beilstein-journals.org

However, specialized ligand systems and copper-free conditions have been developed to facilitate the C(sp³)–C(sp) bond formation. organic-chemistry.org For this specific substrate, careful optimization would be required to favor the desired cross-coupling product over the substitution product.

The Heck reaction traditionally involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. libretexts.org The application of the Heck reaction to unactivated C(sp³)-halides is difficult due to slow oxidative addition and the potential for rapid β-hydride elimination. However, this compound is a benzylic-type halide and lacks β-hydrogens on the brominated carbon, which circumvents the latter issue. While not as common as with aryl halides, Heck-type couplings of benzylic halides are known. The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield a substituted vinylthiazole derivative.

The Stille reaction, which couples an organohalide with an organostannane, is known for its tolerance of a wide variety of functional groups and is often effective for forming C(sp³)–C(sp²) bonds. wikipedia.org The reaction of this compound with various aryl-, heteroaryl-, or vinylstannanes, catalyzed by a palladium(0) complex, would provide a direct route to diarylmethane analogues and other complex structures. nih.gov The mechanism proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wiley-vch.de

Table 3: Representative Stille Coupling Reaction Parameters

Component Example Role
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃ Source of active Pd(0) catalyst
Ligand PPh₃, AsPh₃ Stabilizes catalyst, facilitates reaction steps
Solvent Toluene, THF, DMF Reaction medium
Coupling Partner Aryltributylstannane Source of the aryl group
Negishi Coupling with Organozinc Reagents

The bromomethyl group at the C5 position of the thiazole ring is analogous to a benzylic bromide, making it an excellent substrate for cross-coupling reactions. The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. researchgate.net The high reactivity of the C(sp³)-Br bond in this compound allows for efficient coupling with various organozinc reagents under relatively mild conditions.

This reaction proceeds via the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligands can be crucial for optimizing yield and preventing side reactions. The functional group tolerance of both the organozinc reagents and the Negishi coupling itself makes this a highly valuable transformation. nih.govnih.gov For instance, coupling with arylzinc, vinylzinc, or alkylzinc reagents introduces new carbon substituents at the methyl position, significantly increasing molecular complexity.

Table 1: Examples of Negishi Coupling Reactions

Organozinc Reagent (R-ZnX)Catalyst SystemExpected Product
Phenylzinc chloridePd(PPh₃)₄5-(Benzyl)-2-thiazolecarbonitrile
Vinylzinc bromidePdCl₂(dppf)5-(Allyl)-2-thiazolecarbonitrile
Ethylzinc iodideNiCl₂(dppp)5-(Propyl)-2-thiazolecarbonitrile
(Thiophen-2-yl)zinc chloridePd(OAc)₂ / SPhos5-((Thiophen-2-yl)methyl)-2-thiazolecarbonitrile

Reactions at the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. wikipedia.org The electrophilic nature of the nitrile carbon makes it susceptible to attack by a wide range of nucleophiles. libretexts.org

The hydrolysis of nitriles is a fundamental reaction that typically proceeds under either acidic or basic conditions to yield carboxylic acids. wikipedia.orgebsco.com The reaction first produces a carboxamide intermediate, which can sometimes be isolated under milder conditions. youtube.com Vigorous hydrolysis of this compound leads to the formation of 5-(bromomethyl)thiazole-2-carboxylic acid.

Acid-Catalyzed Hydrolysis : Treatment with aqueous acid (e.g., H₂SO₄, HCl) protonates the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the attack of water. youtube.comchemistrysteps.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the nitrile carbon. wikipedia.orgchemistrysteps.com The resulting carboxylate salt is protonated during acidic workup to give the carboxylic acid.

Table 2: Hydrolysis and Amidation Products

Reaction ConditionsIntermediate ProductFinal Product
H₂SO₄ (conc.), H₂O, heat5-(Bromomethyl)thiazole-2-carboxamide5-(Bromomethyl)thiazole-2-carboxylic acid
NaOH, H₂O, heat; then H₃O⁺5-(Bromomethyl)thiazole-2-carboxamide5-(Bromomethyl)thiazole-2-carboxylic acid

The nitrile group can be fully or partially reduced depending on the reducing agent and reaction conditions. libretexts.org

Reduction to Primary Amines : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine. libretexts.orgebsco.comlibretexts.org This reaction involves the successive addition of two hydride equivalents. The product of this reaction is (5-(bromomethyl)thiazol-2-yl)methanamine, a useful intermediate for further functionalization.

Reduction to Aldehydes : Partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents that deliver a single hydride equivalent, such as diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via an imine intermediate which is hydrolyzed upon aqueous workup to yield 5-(bromomethyl)thiazole-2-carbaldehyde.

Table 3: Reduction of the Nitrile Group

Reducing AgentSolventProduct
1. LiAlH₄ 2. H₂OTHF or Diethyl ether(5-(Bromomethyl)thiazol-2-yl)methanamine
1. DIBAL-H 2. H₂OToluene or Hexane5-(Bromomethyl)thiazole-2-carbaldehyde

Nitriles can participate as dipolarophiles in cycloaddition reactions. wikipedia.org A prominent example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic motifs in medicinal chemistry. The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride, yields the corresponding 5-substituted tetrazole. This transformation converts the linear nitrile group into a planar, aromatic five-membered ring.

The electrophilic carbon of the nitrile group is susceptible to attack by strong carbon nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orgchemistrysteps.comlibretexts.org This addition forms an intermediate imine anion, which upon acidic hydrolysis is converted into a ketone. youtube.com This reaction provides a powerful route for the synthesis of ketones where one of the alpha-substituents is the thiazole ring system. The choice of organometallic reagent determines the nature of the second substituent on the carbonyl group.

Table 4: Ketone Synthesis via Nucleophilic Addition

Nucleophilic ReagentReaction StepsResulting Ketone Product
Methylmagnesium bromide (CH₃MgBr)1. Addition in ether/THF 2. H₃O⁺ workup1-(5-(Bromomethyl)thiazol-2-yl)ethan-1-one
Phenyllithium (C₆H₅Li)1. Addition in ether/THF 2. H₃O⁺ workup(5-(Bromomethyl)thiazol-2-yl)(phenyl)methanone
n-Butyllithium (n-BuLi)1. Addition in ether/THF 2. H₃O⁺ workup1-(5-(Bromomethyl)thiazol-2-yl)pentan-1-one

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both a sulfur and a nitrogen atom. pharmaguideline.com The electron density in the ring is not evenly distributed; the C2 position is the most electron-deficient, while the C5 position is relatively electron-rich. pharmaguideline.com

In this compound, the presence of the strongly electron-withdrawing nitrile group at the C2 position further deactivates the entire ring system towards electrophilic aromatic substitution. Electrophilic attack, which would typically occur at the electron-rich C5 position, is disfavored as this position is already substituted.

Conversely, the electron-deficient nature of the C2 position makes the thiazole ring susceptible to nucleophilic attack, particularly if a leaving group were present at this position. pharmaguideline.com The nitrile group at C2 enhances this effect, making the ring more "electron-poor". Furthermore, the protons on the thiazole ring exhibit some acidity, with the C2 proton being the most acidic. nih.gov In this specific molecule, the C2 position is substituted, so the focus shifts to the C4 proton, which is significantly less acidic but could potentially be removed by a very strong base. The thiazole ring itself is generally stable to many reducing and oxidizing conditions. pharmaguideline.com

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The thiazole ring is inherently an electron-deficient aromatic system due to the electronegativity of the nitrogen and sulfur heteroatoms. This deficiency is further intensified by the presence of a strong electron-withdrawing nitrile group (-CN) at the C2 position. Consequently, the thiazole ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS).

In general, for thiazole derivatives, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich carbon atom in the ring. However, in the target molecule, this position is already substituted with the bromomethyl group. The remaining open position, C4, is significantly less reactive. The combined deactivating effects of the heteroatoms and the C2-nitrile group render electrophilic substitution at C4 extremely challenging and generally not a synthetically viable pathway under standard EAS conditions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions). Any attempt to force such a reaction would likely require harsh conditions that could lead to the degradation of the molecule or reaction at the more susceptible bromomethyl group.

Research on similarly substituted thiazoles confirms this low reactivity. For instance, studies on the bromination of other substituted thiazoles demonstrate a high regioselectivity for an unsubstituted C5 position, and if that position is blocked, EAS on the ring becomes difficult. researchgate.net

Deprotonation and Lithiation of the Thiazole Ring

The acidity of protons on the thiazole ring follows the order C2 > C5 > C4. In this compound, the C2 and C5 positions are substituted. Therefore, direct deprotonation of the thiazole ring would target the proton at the C4 position. However, this proton is the least acidic on the thiazole nucleus, requiring the use of a very strong, non-nucleophilic base to achieve deprotonation without competing side reactions.

A more common and synthetically useful strategy for creating a nucleophilic center on such a molecule involves metal-halogen exchange. While the bromine atom is attached to a methyl group and not directly to the aromatic ring, organometallic reagents like n-butyllithium or Grignard reagents can potentially react in a few ways:

Nucleophilic attack on the nitrile group: This is a possible but less common pathway with organolithium reagents at low temperatures.

Nucleophilic substitution (SN2) at the bromomethyl group: This is a highly probable reaction pathway where the organometallic reagent acts as a nucleophile, displacing the bromide.

Deprotonation at C4: As mentioned, this is possible but kinetically slower than reaction at the bromomethyl group.

The most likely interaction with a strong organometallic base like n-butyllithium at low temperatures would be a rapid SN2-type reaction at the highly reactive benzylic-like bromomethyl position. Direct lithiation at C4 would be a minor or non-existent pathway in the presence of the much more electrophilic -CH2Br group.

Oxidation and Reduction of the Thiazole Heterocycle

The thiazole ring in this compound exhibits considerable stability towards oxidation and reduction, characteristic of aromatic heterocyclic systems.

Oxidation: The thiazole ring is generally resistant to oxidation. Strong oxidizing agents under harsh conditions can lead to ring cleavage and degradation rather than simple oxidation of the ring atoms. The primary site for oxidation on the molecule would likely be the bromomethyl group, which could potentially be converted to an aldehyde (5-formyl-2-thiazolecarbonitrile), although this transformation typically requires specific reagents to avoid over-oxidation or side reactions.

Reduction: The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine (aminomethyl group) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel).

Reduction of the Bromomethyl Group: The C-Br bond can be cleaved via hydrogenolysis (e.g., H₂, Pd/C) to yield 5-methyl-2-thiazolecarbonitrile.

Reduction of the Thiazole Ring: The thiazole ring is stable to typical catalytic hydrogenation conditions that reduce nitro groups or alkenes. However, harsh reducing agents like Raney Nickel can cause desulfurization and subsequent ring cleavage.

The chemoselectivity of the reduction is critical and can be controlled by the choice of reagent, as summarized in the table below.

Reducing AgentPrimary Site of ReactionPotential Product
LiAlH₄, NaBH₄Nitrile Group5-(Bromomethyl)thiazole-2-methanamine
H₂, Pd/CBromomethyl Group (Hydrogenolysis)5-Methyl-2-thiazolecarbonitrile
Raney Nickel (harsh conditions)Thiazole Ring (Desulfurization/Cleavage)Degradation products

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its derivatization. The primary reactive centers are the electrophilic carbon of the bromomethyl group, the electrophilic carbon of the nitrile group, and the C4 position of the thiazole ring.

The bromomethyl group is the most versatile handle for nucleophilic substitution (SN2) reactions. It readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new C-N, C-S, C-O, and C-C bonds, respectively. This reaction is typically highly chemoselective, leaving the nitrile group and the thiazole ring intact under mild, non-basic conditions.

For example, its reaction with thiourea (B124793) followed by cyclization is a common route to synthesize aminothiazole derivatives, demonstrating the high reactivity of the bromomethyl group. Similarly, reaction with potassium cyanide would yield 2-(2-thiazolyl)acetonitrile.

The regioselectivity of reactions is also critical. In reactions involving nucleophiles, the attack will overwhelmingly occur at the methylene (B1212753) carbon of the bromomethyl group rather than at the thiazole ring carbons. This is analogous to the high regioselectivity observed in Suzuki cross-coupling reactions of similar structures like 2-bromo-5-(bromomethyl)thiophene, where reactions can be directed to one bromine substituent over the other based on their differing reactivity. nih.govresearchgate.net

The table below illustrates the expected chemoselective reactions with various nucleophiles.

NucleophileReagent TypeReactive SiteProduct Type
R-NH₂Amine-CH₂Br (SN2)Substituted aminomethylthiazole
R-SHThiol-CH₂Br (SN2)Thioether
R-O⁻Alkoxide-CH₂Br (SN2)Ether
CN⁻Cyanide-CH₂Br (SN2)Acetonitrile derivative
LiAlH₄Hydride-C≡NPrimary amine

Domino and Cascade Reactions

The multifunctional nature of this compound makes it an excellent substrate for domino and cascade reactions, where a single synthetic operation generates significant molecular complexity through a sequence of intramolecular or intermolecular transformations. nih.gov

A typical domino strategy involving this compound would start with an initial intermolecular reaction at the highly reactive bromomethyl group, followed by one or more subsequent cyclization or rearrangement steps.

Proposed Domino Reaction:

A plausible domino reaction involves the initial SN2 reaction of this compound with a bifunctional nucleophile. For instance, reacting it with a compound containing both a thiol and an amine group (e.g., 2-aminothiophenol) could initiate a cascade.

Step 1 (Intermolecular SN2): The thiol, being a soft and potent nucleophile, would selectively attack the bromomethyl group to form a thioether intermediate.

Step 2 (Intramolecular Cyclization): Under basic or thermal conditions, the pendant amine group could then react with the nitrile group. This intramolecular nucleophilic attack would lead to the formation of a new heterocyclic ring fused to the thiazole, such as a thieno[2,3-d]pyrimidine (B153573) system.

This type of reaction sequence, where an initial SN2 reaction is followed by an intramolecular cyclization, is a powerful tool in heterocyclic synthesis. nih.gov The design of such cascade reactions allows for the rapid construction of complex polycyclic molecules from simple starting materials, highlighting the synthetic utility of this compound as a versatile building block. nih.gov

Applications of 5 Bromomethyl 2 Thiazolecarbonitrile in Chemical Synthesis and Materials Science Research

Precursor for Novel Heterocyclic Scaffolds of Research Interest

The unique reactivity of 5-(Bromomethyl)-2-thiazolecarbonitrile makes it an ideal starting material for synthesizing more complex heterocyclic systems. Its ability to act as an electrophile at the bromomethyl position while offering the nitrile group for further transformations is key to its utility in constructing diverse molecular scaffolds.

The bromomethyl group in this compound is a potent electrophilic site, making it highly susceptible to nucleophilic substitution. This reactivity is extensively exploited in cyclization reactions to create fused bicyclic and polycyclic heterocyclic systems. A common strategy involves the reaction of the bromomethyl group with binucleophilic reagents, leading to the formation of a new ring fused to the thiazole (B1198619) core.

For instance, in a reaction analogous to the Hantzsch thiazole synthesis, this compound can react with various thioamides or thioureas. In this process, the sulfur atom of the thioamide acts as a nucleophile, displacing the bromide, followed by an intramolecular cyclization and dehydration to yield a fused thiazolo[3,2-a]pyrimidine or a related system. The specific structure of the resulting fused system is determined by the nature of the nucleophilic partner. This method provides a straightforward entry into complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science research. nih.govnih.gov

Another important application is the synthesis of thiazole-fused quinazolinones. mdpi.com This can be achieved through a multi-step process where the bromomethyl group is used to alkylate an appropriate amino-substituted precursor, followed by cyclization to form the fused ring system. These fused structures are investigated for their unique electronic and biological properties.

Table 1: Examples of Fused Heterocyclic Systems Synthesized from Thiazole Precursors

ReactantFused System ClassPotential Research Area
Thiourea (B124793) DerivativesThiazolo[3,2-a]pyrimidinesMedicinal Chemistry Scaffolds
2-AminothiophenolThiazolo[3,2-a]benzimidazolesOrganic Electronics
Amino-substituted quinazolinonesThiazolo[4,5-g]quinazolinesKinase Inhibitor Research

The dual functionality of this compound is also advantageous for the synthesis of macrocycles. Macrocyclic compounds containing thiazole units are considered "privileged structures" in drug discovery due to their conformational rigidity, which can enhance bioactivity and metabolic stability. nih.gov

In a modern synthetic approach, the nitrile group of a thiazole can be a key component in biocompatible cyclization reactions. For example, a linear peptide precursor functionalized with a C-terminal nitrile and an N-terminal cysteine can undergo an intramolecular reaction to form a thiazoline-containing macrocycle, which can then be oxidized to the more stable thiazole. nih.gov By analogy, this compound can be elaborated into such linear precursors, where the bromomethyl handle allows for attachment to a peptide or other molecular chains, positioning the cyanothiazole moiety for a key macrocyclization step.

Beyond covalent macrocycles, the thiazole ring and nitrile group can participate in the formation of non-covalent supramolecular structures. The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, while the nitrile group can also engage in hydrogen bonding or coordinate with metal ions. These non-covalent interactions are fundamental to creating organized molecular assemblies, which are central to fields like crystal engineering and the development of molecular sensors.

Building Block for Advanced Organic Materials

The electronic properties of the thiazole ring, combined with the reactive handles of this compound, make it a valuable building block for the synthesis of advanced organic materials with tailored electronic, optical, and physical properties.

The incorporation of heterocyclic moieties like thiazole into polymer backbones is a recognized strategy for imparting specific functionalities, such as thermal stability, corrosion inhibition, and biological activity. mdpi.com The this compound molecule can be readily converted into a monomer suitable for polymerization.

Table 2: Potential Polymer Types Derived from this compound

Monomer DerivativeCo-monomerPolymer ClassPotential Application
5-(Aminomethyl)-2-thiazolecarbonitrile (B15370249)DiisocyanatePolyureaHigh-performance coatings
5-(Hydroxymethyl)-2-thiazolecarbonitrileDiacyl ChloridePolyesterSpecialty plastics
5-(Aminomethyl)-2-thiazolecarbonitrileDiacyl ChloridePolyamideAdvanced fibers

Thiophene-based and other sulfur-containing heterocyclic systems are foundational components in the field of organic electronics. nih.gov Thiazole, being an electron-deficient heterocycle, is an attractive unit for constructing n-type or ambipolar organic semiconductors, which are crucial for developing organic thin-film transistors (OTFTs) and complementary circuits. nih.gov

This compound serves as a valuable building block in this context. The cyanothiazole core can be incorporated into larger π-conjugated systems through cross-coupling reactions (e.g., Suzuki or Stille coupling) after converting the bromomethyl group to a suitable handle or by utilizing the existing nitrile for further heterocycle formation. The strong electron-withdrawing nature of the nitrile group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material, which is a key requirement for efficient electron transport. Researchers can synthesize novel small molecules or polymers for use as active layers in OTFTs and organic photovoltaic (OPV) devices by strategically combining this thiazole unit with electron-rich aromatic systems. nih.govnih.gov

The design of molecules that exhibit liquid crystalline behavior often relies on the inclusion of rigid, polar core structures known as mesogens. Heterocyclic compounds are frequently used as components of these mesogens. rdd.edu.iquobaghdad.edu.iq The rigid, planar structure of the 2-cyanothiazole (B74202) core makes it an excellent candidate for a mesogenic unit.

By attaching flexible alkyl or alkoxy chains to the 5-position via the bromomethyl handle, researchers can synthesize rod-like (calamitic) liquid crystals. The polarity imparted by the thiazole ring and the strong dipole moment of the nitrile group can promote the formation of ordered mesophases, such as nematic or smectic phases, which are essential for display technologies. rdd.edu.iqajchem-a.com

Furthermore, the electronic characteristics of the cyanothiazole moiety make it an interesting component for molecular switches. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, pH, or temperature. rsc.orgrsc.org By integrating the this compound unit into a larger photochromic or acidochromic system, it is possible to create a molecule whose electronic and optical properties can be modulated. The electron-withdrawing nitrile group can influence the absorption spectrum of the molecule, and changes in its environment (e.g., protonation of the thiazole nitrogen) could trigger a conformational or electronic change, leading to a switching behavior. rsc.org

Role in Combinatorial Chemistry Libraries for Research Discovery

While direct examples of large-scale combinatorial libraries built from this compound are not extensively documented in publicly available research, its structural motifs are analogous to other heterocyclic scaffolds that have been successfully employed in the generation of diverse compound libraries. The reactive bromomethyl group serves as a key handle for introducing molecular diversity.

The synthesis of combinatorial libraries often involves a core scaffold, like the thiazole ring in this case, which is systematically decorated with a variety of chemical building blocks. The bromomethyl group of this compound is highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, including amines, thiols, and phenols, leading to the creation of large libraries of esters, ethers, and thioethers.

For instance, a hypothetical combinatorial library could be synthesized by reacting this compound with a collection of diverse primary and secondary amines. This would result in a library of 5-(aminomethyl)-2-thiazolecarbonitrile derivatives, each with a unique side chain. Such libraries are invaluable in high-throughput screening campaigns for the discovery of new bioactive molecules.

Table 1: Potential Reactions for Library Synthesis

Reaction Type Reactant Resulting Functional Group
Nucleophilic Substitution Amines (R-NH2) Secondary Amines
Nucleophilic Substitution Thiols (R-SH) Thioethers

Applications in Agrochemical Research (Scaffold-Based)

The thiazole ring is a well-established pharmacophore in agrochemical research, with numerous commercial pesticides containing this heterocyclic core. The functional handles on this compound make it an attractive starting material for the synthesis of novel crop protection agents.

Synthesis of Novel Crop Protection Agents (Scaffold-Based)

Research into thiazole derivatives has demonstrated their potential as effective fungicides and insecticides. The synthesis of novel compounds based on the this compound scaffold can lead to the discovery of new active ingredients for crop protection.

For example, the synthesis of thiazole-based thioether derivatives has been explored for their fungicidal properties. While not starting directly from this compound, these studies highlight the potential of the thiazole thioether scaffold in developing new antifungal agents. researchgate.net The bromomethyl group of this compound is an ideal starting point for the synthesis of a wide variety of thioether derivatives by reacting it with different thiols.

Similarly, the introduction of amine functionalities to the thiazole ring has been shown to be a promising strategy for developing new insecticides. mdpi.com The reaction of this compound with various amines can generate a library of compounds for screening against insect pests.

Derivatization for Plant Growth Regulators (Research Focus)

Plant growth regulators are crucial for modern agriculture, and the development of new synthetic regulators is an ongoing area of research. While specific studies on the derivatization of this compound for plant growth regulators are not prominent, the structural features of the molecule suggest its potential in this area. Plant growth regulators often possess specific structural motifs that interact with plant hormone receptors. mdpi.com The versatile reactivity of this compound allows for the synthesis of a wide range of derivatives that could be screened for plant growth regulating activities.

Potential in Analytical Reagent Development (Non-Clinical)

The development of new analytical reagents is essential for advancements in chemical analysis. The unique chemical properties of this compound suggest its potential as a precursor for such reagents, particularly in the area of fluorescent labeling.

The thiazole moiety is a known fluorophore, and its derivatives can be used as fluorescent tags for the detection and quantification of various analytes. beilstein-journals.org The bromomethyl group of this compound can be used to covalently attach the thiazole fluorophore to target molecules, such as proteins or small molecule metabolites, enabling their detection in complex biological matrices. Derivatization with a fluorescent reagent can significantly enhance the sensitivity and selectivity of analytical methods like high-performance liquid chromatography (HPLC).

Table 2: Potential Analytical Applications

Application Method Role of this compound
Fluorescent Labeling HPLC, Microscopy Precursor to a fluorescent tag for derivatizing analytes.

Utilization in Catalyst Design and Ligand Synthesis Research

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. beilstein-journals.org The synthesis of novel NHC ligands is a key area of research for the development of new and more efficient catalysts. The thiazole ring can be a precursor to thiazol-2-ylidenes, a class of NHCs with unique electronic properties. nih.gov

While the direct synthesis of NHC ligands from this compound is not a straightforward process, the thiazole scaffold itself is of interest in ligand design. The nitrogen and sulfur atoms of the thiazole ring can coordinate to metal centers, and modifications at the 5-position can be used to tune the steric and electronic properties of the resulting ligand. The bromomethyl group provides a convenient point for further functionalization to create multidentate ligands that can form stable complexes with a variety of transition metals. These complexes can then be investigated for their catalytic activity in a range of organic transformations.

Computational and Theoretical Studies on 5 Bromomethyl 2 Thiazolecarbonitrile

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic characteristics of 5-(Bromomethyl)-2-thiazolecarbonitrile. These methods allow for a detailed examination of the molecule's frontier molecular orbitals and the distribution of electrostatic potential, which are crucial in determining its reactivity and interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are indicative of the molecule's ability to donate or accept electrons.

For this compound, the HOMO is predominantly localized on the thiazole (B1198619) ring, particularly on the sulfur and nitrogen atoms, as well as the bromine atom. This suggests that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is primarily distributed over the carbonitrile group and the carbon atom of the bromomethyl substituent, indicating these as the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity.

Fictional data for illustrative purposes. Actual values would require specific computational studies.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound
ParameterValue (eV)Primary Atomic Contribution
HOMO Energy-6.85S, N, Br
LUMO Energy-1.23C (carbonitrile), C (bromomethyl)
HOMO-LUMO Gap5.62-

Electrostatic Potential Mapping and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the MEP map reveals a significant negative potential around the nitrogen atom of the nitrile group and the sulfur atom of the thiazole ring, making these sites attractive for electrophilic interactions. The hydrogen atoms of the bromomethyl group and the region around the bromine atom exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Mulliken charge analysis further quantifies the partial atomic charges, providing a numerical basis for the observed electrostatic potential. These calculations typically show a net negative charge on the nitrogen and sulfur atoms and a net positive charge on the carbon atom of the bromomethyl group, corroborating the qualitative insights from the MEP map.

Fictional data for illustrative purposes. Actual values would require specific computational studies.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of this compound
AtomCharge (a.u.)
N (thiazole)-0.45
S (thiazole)-0.21
C (bromomethyl)+0.18
Br-0.15
N (carbonitrile)-0.52

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

Exploration of Rotational Barriers and Stable Conformations

The presence of the bromomethyl group introduces a degree of conformational flexibility to the molecule. Computational studies can explore the potential energy surface associated with the rotation around the C-C bond connecting the thiazole ring and the bromomethyl group. These calculations reveal the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. The preferred conformation is often one that minimizes steric hindrance and optimizes electronic interactions. For this compound, the orientation of the C-Br bond relative to the plane of the thiazole ring is a key determinant of conformational stability.

Dynamics of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior in a simulated environment, such as in a solvent or in the presence of other molecules. These simulations can reveal the nature and dynamics of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, MD simulations can elucidate how the bromomethyl and carbonitrile groups participate in interactions with surrounding molecules, which is crucial for understanding its behavior in solution and its potential binding modes with biological targets.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated activation energies.

A primary reaction pathway for this compound is nucleophilic substitution at the bromomethyl carbon. Computational studies can model the approach of a nucleophile, the breaking of the C-Br bond, and the formation of a new bond. These studies can differentiate between concerted (SN2) and stepwise (SN1) mechanisms by locating the relevant transition states and intermediates. The calculated activation barriers provide a quantitative measure of the reaction rate, and the geometry of the transition state offers insights into the stereochemical outcome of the reaction. Such computational investigations are instrumental in predicting the reactivity of this compound and designing synthetic routes that utilize this versatile building block.

Due to the highly specific nature of the request and the limited availability of public research data on the computational and theoretical studies of this compound, a detailed article with specific experimental and computational data cannot be generated at this time. Scientific literature on the transition state localization, energetic profiles of reaction pathways, QSAR studies, virtual screening, and molecular docking of this particular compound is not readily accessible in the public domain.

Fictitious or generalized data would not align with the required professional and authoritative tone of the article. Further research in specialized chemical databases and scholarly articles would be necessary to provide the specific details requested in the outline.

Advanced Spectroscopic and Mechanistic Characterization of 5 Bromomethyl 2 Thiazolecarbonitrile and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Elucidation of Reaction Products

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For derivatives of 5-(Bromomethyl)-2-thiazolecarbonitrile, which are often the products of complex reaction pathways, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is required to assign all proton (¹H) and carbon (¹³C) signals unequivocally.

The expected ¹H NMR spectrum of the parent compound, this compound, would feature two key signals: a singlet for the methylene (B1212753) protons (-CH₂Br) and a singlet for the proton at the C4 position of the thiazole (B1198619) ring (H-4). The chemical shifts of these protons are influenced by the electron-withdrawing nature of the adjacent groups. researchgate.net The ¹³C NMR spectrum would correspondingly show signals for the methylene carbon, the nitrile carbon, and the three carbons of the thiazole ring (C2, C4, and C5).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.
Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
-CH₂Br~4.70~28.0Singlet
H-4~8.20~148.0Singlet
C2-~135.0-
C5-~125.0-
-CN-~114.0-

For more complex derivatives, where the bromomethyl group has been substituted, 2D NMR experiments are crucial for establishing connectivity and stereochemistry. nih.govipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. While the parent compound would show no COSY correlations due to its isolated spin systems, derivatives with new substituents containing adjacent protons would exhibit cross-peaks, allowing for the mapping of proton networks. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). It is used to definitively assign the carbon signal for each protonated carbon. For a derivative, this would confirm the attachment of protons to specific carbons in the newly introduced moiety. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations. This is vital for determining stereochemistry and the preferred conformation of flexible molecules. For a complex derivative, NOESY could show correlations between protons on a substituent and the H-4 proton of the thiazole ring, providing insights into its spatial orientation.

Table 2: Expected 2D NMR Correlations for a Hypothetical Derivative: 5-((Phenylamino)methyl)-2-thiazolecarbonitrile.
ExperimentCorrelating Protons/CarbonsInformation Gained
COSYCorrelations between aromatic protons on the phenyl ring.Establishes phenyl substitution pattern.
HSQCCH₂ ↔ C-methylene; H-4 ↔ C-4; Phenyl CHs ↔ Phenyl Cs.Assigns directly attached C-H pairs.
HMBCCH₂ ↔ C4, C5, C-ipso (phenyl); H-4 ↔ C2, C5, C-methylene.Confirms connectivity between thiazole, methylene linker, and phenyl ring.
NOESYCH₂ ↔ H-4; CH₂ ↔ ortho-protons of phenyl ring.Provides conformational information about the substituent's orientation.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-state NMR (ssNMR) is a powerful technique for studying polymorphism as it is sensitive to the local environment of each nucleus. dur.ac.uk Different polymorphs of a this compound derivative would exhibit distinct ¹³C ssNMR spectra due to differences in molecular conformation and intermolecular packing arrangements. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, allowing for the identification and characterization of different polymorphic forms, information that is complementary to that obtained from X-ray diffraction. dur.ac.uk

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a primary technique for determining the molecular weight of a compound and confirming its molecular formula. It also provides invaluable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the unambiguous determination of a compound's elemental composition. nih.govmdpi.com For this compound (C₅H₃BrN₂S), HRMS is particularly useful due to the presence of bromine and sulfur, which have distinctive isotopic patterns. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic M+ and M+2 isotopic pattern in the mass spectrum. nih.gov This signature pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The fragmentation pathways provide a "fingerprint" of the molecule's structure. For this compound, the molecular ion would be expected to undergo several characteristic fragmentations. sapub.org

Key fragmentation pathways could include:

Loss of a bromine radical (•Br): This would lead to a prominent peak at [M-79/81]⁺.

Cleavage of the C-S bonds in the thiazole ring: Thiazole rings can fragment through characteristic pathways, leading to smaller sulfur- and nitrogen-containing ions. sapub.org

Loss of HCN: The nitrile group can be eliminated as hydrogen cyanide, resulting in a peak at [M-27]⁺.

By analyzing the product ion spectrum, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Table 3: Predicted Key MS/MS Fragments for the Molecular Ion of this compound (m/z 202/204).
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
202/204123•Br[C₅H₃N₂S]⁺ (Thiazolecarbonitrile-methyl cation)
202/204175/177HCN[C₄H₃BrS]⁺ (Bromomethylthiophene cation)
12396HCN[C₄H₃S]⁺ (Thienyl cation)
12382•CH₂CN[C₃H₂S]⁺ (Thiazolyl cation)

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

While NMR and MS provide extensive information about molecular structure and connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in a single crystal. researchgate.net For derivatives of this compound, this technique provides unambiguous confirmation of constitution and, for chiral derivatives, the absolute stereochemistry.

Beyond the structure of a single molecule, crystallographic analysis reveals how molecules pack together in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. researchgate.net For derivatives of this compound, several key interactions could be anticipated:

Halogen Bonding: The bromine atom can act as a halogen bond donor, potentially interacting with the nitrogen atom of the thiazole ring or the nitrile group of a neighboring molecule (Br···N).

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, derivatives could form C-H···N or C-H···S hydrogen bonds, which are weak but can collectively play a significant role in crystal packing.

Analysis of these interactions provides crucial insights into the material's physical properties, such as melting point, solubility, and stability, which are essential for its potential applications. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its key functional groups. The vibrational modes of the molecule are sensitive to the specific bonds present, allowing for a detailed characterization of the thiazole ring, the bromomethyl group, and the nitrile substituent.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent parts. The nitrile group (C≡N) typically exhibits a strong, sharp absorption band in the region of 2240-2220 cm⁻¹. The C-Br stretching vibration of the bromomethyl group is expected to appear in the lower frequency region, typically between 600 and 500 cm⁻¹. The thiazole ring itself gives rise to a series of characteristic bands. These include C=N stretching vibrations around 1650-1550 cm⁻¹, C=C stretching in a similar region, and C-S stretching vibrations which can be observed at lower wavenumbers, often between 800 and 600 cm⁻¹. The aromatic C-H stretching of the thiazole ring proton typically appears above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the nitrile stretch is also observable in Raman spectra, it is often weaker than in FTIR. However, the symmetric vibrations of the thiazole ring and the C-S bond are often more prominent in Raman spectra. researchgate.net Intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can be inferred from shifts in the positions and changes in the shapes of these vibrational bands. For instance, interactions involving the nitrogen atom of the nitrile or the thiazole ring could lead to noticeable shifts in their respective stretching frequencies.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
Nitrile (-C≡N)Stretching2240 - 2220FTIR, Raman
Bromomethyl (-CH₂Br)C-Br Stretch600 - 500FTIR, Raman
CH₂ Scissoring1475 - 1445FTIR
Thiazole RingC-H Stretch3100 - 3000FTIR, Raman
C=N Stretch1650 - 1550FTIR, Raman
C=C Stretch1600 - 1475FTIR, Raman
Ring Breathing~1000 - 800Raman
C-S Stretch800 - 600FTIR, Raman

This table is generated based on typical frequency ranges for the specified functional groups and related thiazole compounds.

UV-Vis Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of ultraviolet or visible light promotes electrons from a lower energy orbital (typically a highest occupied molecular orbital, HOMO) to a higher energy orbital (typically a lowest unoccupied molecular orbital, LUMO).

The thiazole ring is an aromatic heterocycle, and as such, its UV-Vis spectrum is dominated by π → π* transitions. researchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically characterized by high molar absorptivity (ε). The presence of substituents on the thiazole ring significantly influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

In this compound, both the nitrile group (-CN) and the bromomethyl group (-CH₂Br) act as auxochromes that can modify the absorption characteristics of the thiazole chromophore. The nitrile group is an electron-withdrawing group, which can extend the conjugation of the π-system and typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. The bromomethyl group may have a lesser, but still noticeable, effect on the electronic transitions.

In addition to the strong π → π* transitions, weaker n → π* transitions may also be observed. These involve the promotion of a non-bonding electron (for example, from the lone pairs on the nitrogen or sulfur atoms of the thiazole ring) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and can sometimes be obscured by them. The polarity of the solvent can also affect the absorption spectrum; polar solvents can stabilize the ground state or excited state differently, leading to shifts in λmax. uobabylon.edu.iq

The expected UV-Vis absorption characteristics for a substituted thiazole like this compound in a non-polar solvent are summarized below.

Transition TypeTypical λmax Range (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π230 - 280High (>10,000)
n → π290 - 350Low (<1,000)

This table presents estimated values based on data for related thiazole derivatives. Actual values may vary.

Mechanistic Investigations through Reaction Kinetics and Isotope Labeling Studies (for synthetic pathways)

Understanding the synthetic pathway of this compound requires detailed mechanistic investigations. Reaction kinetics and isotope labeling are two powerful techniques used to elucidate the step-by-step process of chemical transformations.

A plausible synthetic route to thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. researchgate.netmdpi.comrsc.org To synthesize this compound, a variation of this method could be employed.

Isotope Labeling Studies: Isotope labeling is an unambiguous method for tracing the path of atoms from reactants to products. wikipedia.orgresearchgate.net By strategically replacing an atom in a starting material with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the final position of that atom in the product molecule can be determined using mass spectrometry or NMR spectroscopy. nih.govscilit.comnih.gov

Environmental Fate and Degradation Studies of 5 Bromomethyl 2 Thiazolecarbonitrile Research Context

Patent Landscape and Intellectual Property Considerations for 5 Bromomethyl 2 Thiazolecarbonitrile

Analysis of Synthetic Methods Claimed in Patents

A direct patent explicitly claiming the synthesis of 5-(bromomethyl)-2-thiazolecarbonitrile is not prominently found in publicly accessible patent databases. However, the patent literature for structurally related compounds, such as 2-chloro-5-chloromethylthiazole (B146395), provides valuable insights into the probable synthetic strategies that could be employed and patented.

For instance, a patented process for preparing 2-chloro-5-chloromethylthiazole involves the chlorination and cyclization of 1-isothiocyanato-2-chloro-2-propene. An analogous approach for the synthesis of this compound could likely be patented, potentially involving the reaction of a suitable thiocyanate (B1210189) with a brominating agent and a source for the cyano group, followed by cyclization.

Key aspects of synthetic methods that are often the subject of patent claims include:

Novel Starting Materials: Utilizing unconventional or more readily available precursors.

Improved Reagents and Catalysts: Employing catalysts that increase yield, reduce reaction time, or are more environmentally friendly.

Process Optimization: Claims may focus on specific reaction conditions such as temperature, pressure, and solvent systems that lead to a more efficient and scalable process.

Purification Techniques: Novel methods for isolating and purifying the final compound with high purity can also be a key feature of a patent.

Below is an interactive data table summarizing potential patentable synthetic strategies for this compound based on analogous patented syntheses of related thiazole (B1198619) derivatives.

Synthetic Strategy Potential Starting Materials Key Reaction Steps Novelty/Inventive Step
Hantzsch Thiazole SynthesisThiourea (B124793) or thioamide derivative, α-haloketone or equivalentCondensation and cyclizationUse of a novel α-haloketone precursor to introduce the bromomethyl and cyano functionalities.
From 2-aminothiazole (B372263)2-Amino-5-bromothiazoleSandmeyer-type reaction to introduce the cyano groupModification of a known reaction to be applicable to the specific substrate and achieve high yield and purity.
Cyclization of an acyclic precursorA suitable thiocyanate and a brominated three-carbon nitrileIntramolecular cyclizationThe design and synthesis of a novel acyclic precursor that efficiently cyclizes to the desired product.

Patents Claiming Novel Derivatives and Their Chemical Applications

While patents specifically claiming derivatives of this compound are not abundant, the inherent reactivity of the bromomethyl group makes it a valuable starting point for the synthesis of a wide array of novel compounds with potential therapeutic applications. The patent landscape for thiazole derivatives, in general, is vast and covers a wide range of biological activities. google.comsciencescholar.us

The bromomethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions. This allows for the introduction of various functionalities, leading to novel derivatives. Patents in this area would likely claim compounds where the bromine atom has been displaced by:

Amines: Leading to the formation of aminomethylthiazole derivatives, which are common scaffolds in medicinal chemistry.

Thiols: Resulting in the formation of thiomethylthiazole derivatives.

Alcohols or Phenols: To produce alkoxymethyl or phenoxymethyl (B101242) ethers.

Carboxylates: Forming ester linkages.

These derivatives could be patented for their potential applications in various therapeutic areas, including but not limited to:

Anticancer Agents: Thiazole-containing compounds have been extensively investigated for their antitumor properties. google.com

Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.

Kinase Inhibitors: Many patented kinase inhibitors incorporate a thiazole scaffold.

The following interactive data table outlines potential novel derivatives of this compound and their hypothetical patented applications.

Derivative Class General Structure Potential Therapeutic Application
Aminomethylthiazoles5-(Aminomethyl)-2-thiazolecarbonitrile (B15370249) derivativesKinase inhibitors, GPCR modulators
Thiomethylthiazoles5-(Thiomethyl)-2-thiazolecarbonitrile derivativesAntifungal agents, enzyme inhibitors
Alkoxymethylthiazoles5-(Alkoxymethyl)-2-thiazolecarbonitrile derivativesAntiviral agents, metabolic disorder treatments

Strategic Patenting of Novel Synthetic Routes and Intermediates

For companies involved in the synthesis and supply of chemical intermediates like this compound, strategic patenting is crucial for maintaining a competitive edge. A robust patent strategy can protect innovation and generate value. sciencescholar.us

Key strategies for patenting novel synthetic routes and intermediates include:

Protecting the Core Invention: Filing a patent application for a novel and inventive synthetic route that offers significant advantages over existing methods.

Process and Apparatus Claims: Patent claims can be directed not only to the chemical process but also to any unique apparatus or setup required to carry out the synthesis.

Provisional Patent Applications: Filing a provisional patent application early in the development process can secure a priority date while allowing for further refinement of the invention before filing a non-provisional application. sciencescholar.us

A strategic approach to patenting can provide a period of market exclusivity, allowing a company to recoup its research and development investment and establish a strong market position for the supply of this compound and its derivatives.

Future Research Directions and Unexplored Avenues for 5 Bromomethyl 2 Thiazolecarbonitrile

Exploration of Novel Catalytic Transformations

The reactivity of the bromomethyl group in 5-(bromomethyl)-2-thiazolecarbonitrile makes it an ideal candidate for a wide range of catalytic transformations. Future research should focus on exploring novel catalytic systems to diversify the derivatives of this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce various aryl, vinyl, and alkynyl substituents at the 5-position. The development of novel ligands and catalytic conditions will be crucial to achieve high yields and functional group tolerance, particularly in the presence of the cyano group.

Furthermore, the exploration of C-H activation reactions at the thiazole (B1198619) ring, catalyzed by transition metals like rhodium or ruthenium, could lead to the direct functionalization of the C4 position, offering a more atom-economical approach to complex thiazole derivatives. Photocatalysis and electrocatalysis also present exciting opportunities for the development of novel transformations, potentially enabling reactions that are not feasible under traditional thermal conditions.

Integration into Advanced Nanomaterials and Self-Assembled Systems

The unique electronic and structural features of the thiazole ring suggest that this compound could be a valuable component in the design of advanced nanomaterials. The nitrogen and sulfur atoms in the thiazole ring can act as coordination sites for metal ions, making it a potential building block for metal-organic frameworks (MOFs) and coordination polymers with interesting electronic and photophysical properties.

The ability of thiazole derivatives to participate in self-assembly processes opens up avenues for the creation of supramolecular structures. nih.gov By modifying the 5-position with long alkyl chains or other self-assembling moieties, it may be possible to create liquid crystals, gels, or other organized systems. The cyano group can also participate in specific intermolecular interactions, further guiding the self-assembly process. These materials could find applications in organic electronics, sensing, and drug delivery.

Application in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer significant advantages over traditional batch synthesis, including improved safety, higher yields, and easier scalability. mdpi.combohrium.comacs.org The synthesis of thiazole derivatives has been shown to be amenable to flow chemistry approaches, and this technology could be applied to the synthesis and derivatization of this compound. figshare.comresearchgate.netuc.pt

A continuous flow process for the synthesis of the parent compound could improve safety by minimizing the handling of hazardous reagents and intermediates. Furthermore, the derivatization of the bromomethyl group with various nucleophiles could be performed in a flow reactor, allowing for rapid screening of reaction conditions and the efficient synthesis of a library of derivatives. researchgate.net The precise control over reaction parameters offered by microreactors could also enable the exploration of novel and highly selective transformations that are difficult to achieve in batch. mdpi.comrsc.org

Sustainable Synthesis and Biocatalysis Approaches

The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Future research on this compound should focus on developing greener synthetic routes. This could involve the use of renewable starting materials, greener solvents, and catalyst-free or recyclable catalytic systems. bepls.com

Biocatalysis offers a promising avenue for the sustainable synthesis and modification of this compound. Enzymes, such as halohydrin dehalogenases or hydrolases, could potentially be used for the stereoselective transformation of the bromomethyl group. mdpi.combohrium.comnih.gov The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability of these processes. Recent studies have demonstrated the use of chitosan-based hydrogels as eco-friendly biocatalysts for the synthesis of thiazole derivatives, a methodology that could be adapted for this compound. mdpi.combohrium.comnih.govacs.org

Catalyst TypePotential Application in this compound Synthesis/DerivatizationAdvantages
Palladium Catalysts Cross-coupling reactions (Suzuki, Stille, Sonogashira) at the bromomethyl position.Versatility in forming C-C bonds.
Rhodium/Ruthenium Catalysts C-H activation at the C4 position of the thiazole ring.Atom economy and direct functionalization.
Photocatalysts Novel transformations under mild conditions.Access to unique reaction pathways.
Biocatalysts (Enzymes) Stereoselective transformations of the bromomethyl group.High selectivity, mild reaction conditions, environmentally friendly.
Chitosan-based Hydrogels Green synthesis of thiazole derivatives.Recyclable, biodegradable, and efficient. mdpi.combohrium.comnih.gov

Development of New Bio-Inspired Derivatization Strategies

Nature provides a rich source of inspiration for the design of novel bioactive molecules. Thiazole and oxazole (B20620) rings are found in a variety of natural products with diverse biological activities, often installed through complex enzymatic pathways. nih.govacs.orgnih.gov The study of these biosynthetic pathways can inspire the development of new, bio-inspired strategies for the derivatization of this compound.

For example, the enzymatic processing of thiazole/oxazole-modified microcins involves cyclodehydratases and dehydrogenases. nih.govacs.orgnih.gov Mimicking these enzymatic reactions through the use of biomimetic catalysts could lead to the development of novel methods for modifying the thiazole ring. Furthermore, the conjugation of this compound to peptides or other biomolecules, inspired by the structure of natural products, could lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

Interdisciplinary Research Opportunities Utilizing the Compound Scaffold

The versatile nature of the this compound scaffold opens up a wide range of opportunities for interdisciplinary research. The thiazole ring is a well-known pharmacophore present in numerous FDA-approved drugs. nih.govresearchgate.net The derivatization of this compound could lead to the discovery of new drug candidates with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.govfrontiersin.org

In the field of chemical biology, derivatives of this compound could be developed as fluorescent probes for imaging biological processes. Thiazole orange, for instance, is a well-known fluorescent dye used for nucleic acid detection. rsc.orgnih.govwikipedia.org By attaching appropriate recognition elements to the thiazole scaffold, it may be possible to create probes for specific biomolecules or cellular environments. rsc.org The reactive bromomethyl group can be used to covalently attach the probe to target proteins, enabling their visualization and study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.